

A Comprehensive Technical Guide to the Physical Properties of 4-Nitrophenylacetic Acid

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Compound of Interest

Compound Name: *4-Nitrophenylacetic acid*

Cat. No.: *B359581*

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Introduction

4-Nitrophenylacetic acid (4-NPAA) is a derivative of phenylacetic acid featuring a nitro group at the para-position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyestuffs, and local anesthetics. Its utility in drug development is notable, particularly as a precursor for more complex active pharmaceutical ingredients (APIs) and in the synthesis of compounds investigated for activities such as angiogenesis inhibition.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation development.

This technical guide provides a detailed overview of the core physical properties of **4-Nitrophenylacetic acid**, complete with experimental protocols for their determination and graphical representations of key workflows.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **4-Nitrophenylacetic acid**, compiled from various chemical data sources.

General Properties

Property	Value
CAS Number	104-03-0
Molecular Formula	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol [3] [4]
Appearance	White to light yellow or beige crystalline powder [5] [6] [7]
Odor	Odorless

Physicochemical Data

Property	Value
Melting Point	150-157 °C [5] [6] [7] [8]
Boiling Point	314.24 °C (rough estimate) [6] [9]
Density	1.4283 g/cm ³ (rough estimate) [6] [9]
pKa	3.85 (at 25 °C) [6] [10]
Vapor Pressure	2.91 x 10 ⁻⁵ mm Hg [10] [11]
LogP (Octanol-Water)	1.39 [10]

Solubility Data

Solvent	Solubility
Water	Slightly soluble; 3570 mg/L[5][6][10]
Methanol	Soluble[12]
Ethanol	Soluble[5]
Diethyl Ether	Soluble[5]
Benzene	Soluble[5]
Chloroform	Soluble
Acetonitrile	Soluble[12]
DMF	Soluble[12]
Cyclohexane	Low solubility[12]

Note: Solubility is temperature-dependent. A detailed study shows that the mole fraction solubility increases with temperature across various solvents.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard laboratory protocols for key parameters.

Melting Point Determination (Capillary Method)

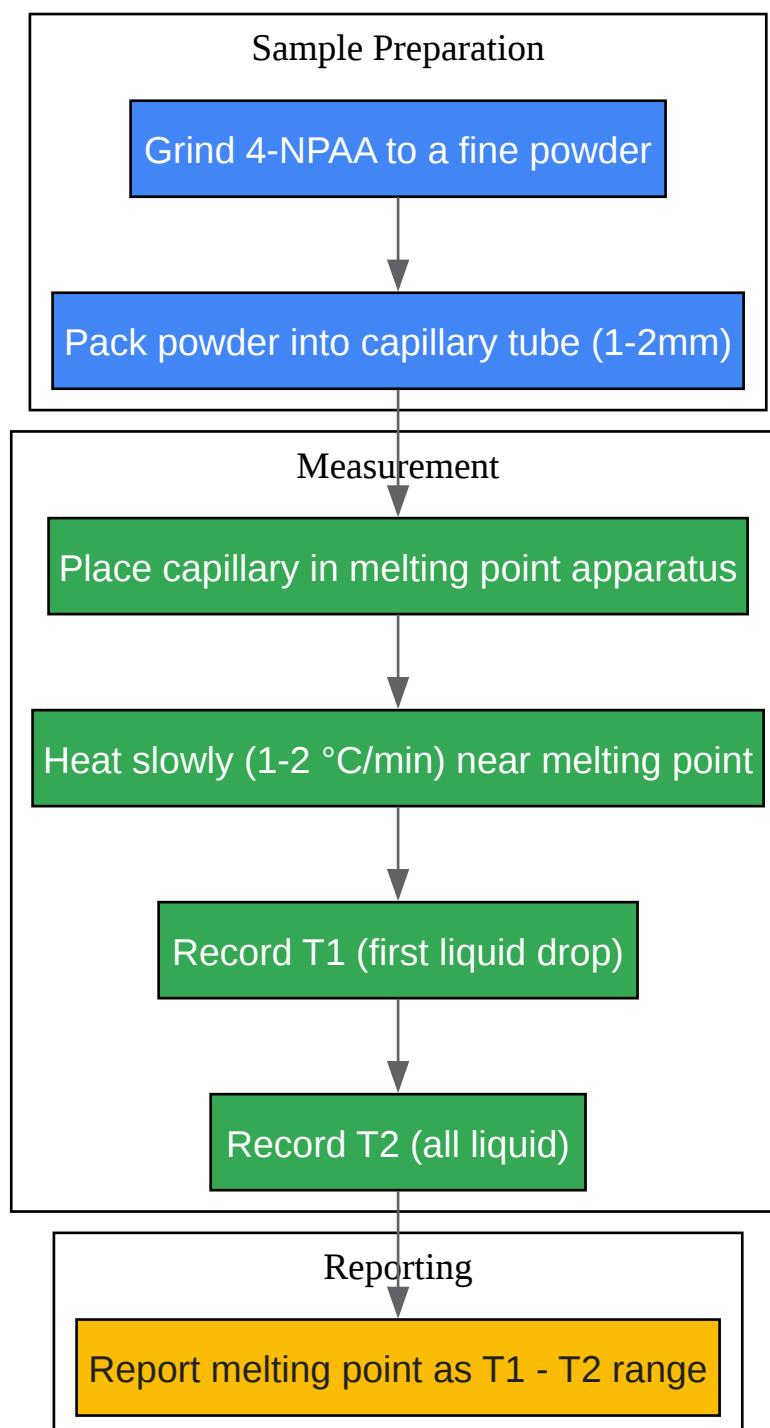
The melting point is a critical indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.

Methodology:

- Sample Preparation: A small amount of dry, finely powdered **4-Nitrophenylacetic acid** is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[6][10] This is achieved by tapping the sealed end of the capillary on a hard surface.[13]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus,

such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[13] A rapid initial heating can be used to find an approximate melting point, followed by a slower, more careful determination.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10]
- Reporting: The melting point is reported as the range from T1 to T2.



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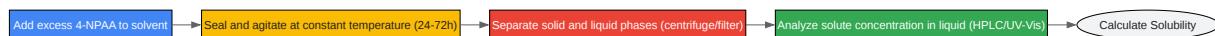
Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

- Preparation of Saturated Solution: An excess amount of **4-Nitrophenylacetic acid** is added to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed flask or vial.[9][14] The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[12]
- Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath set at 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is established between the dissolved and undissolved solid.[11][14]
- Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, typically by centrifugation or filtration, ensuring the temperature is maintained.[14]
- Concentration Analysis: The concentration of **4-Nitrophenylacetic acid** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][14] This often involves preparing a calibration curve from standards of known concentrations.
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).



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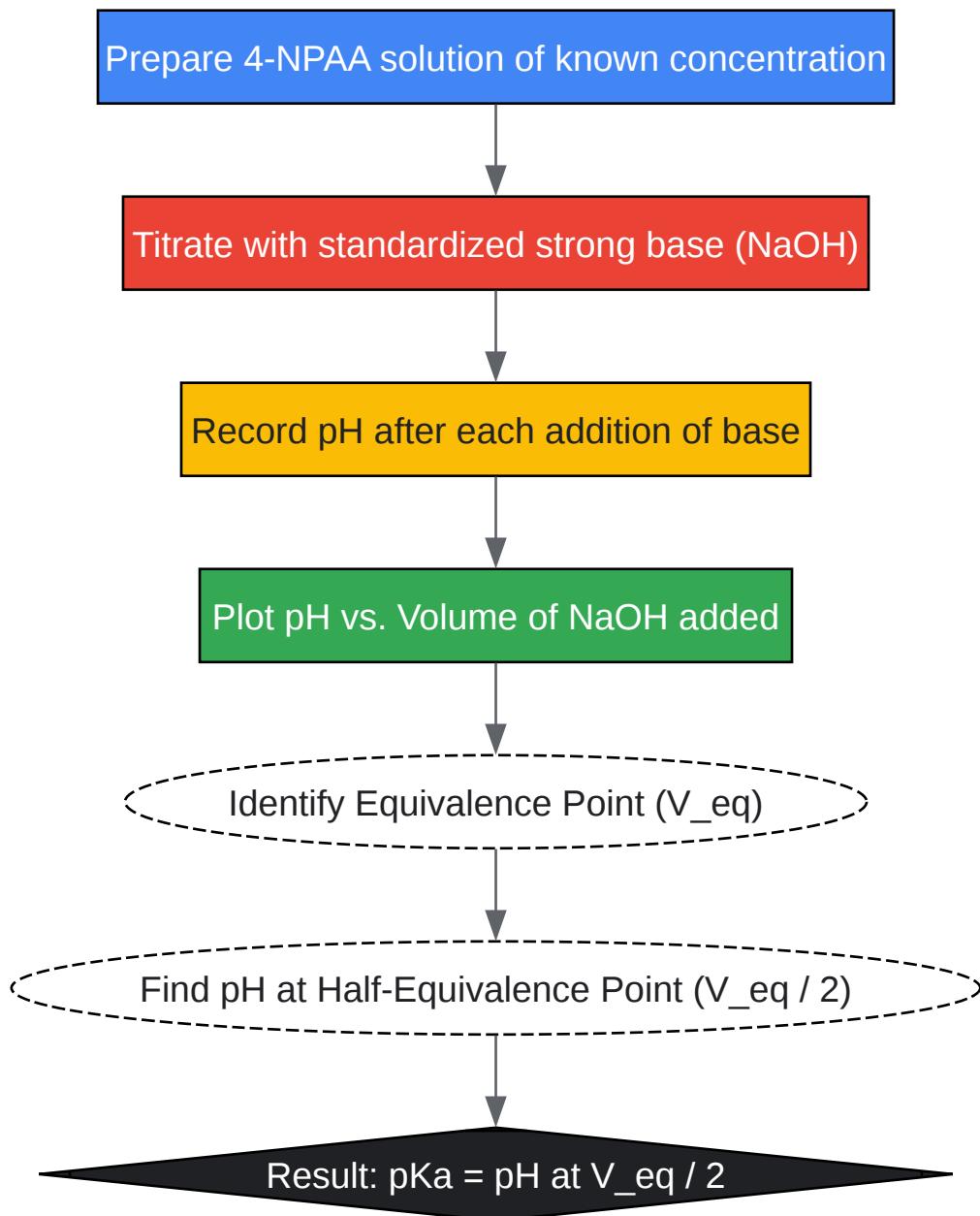
Shake-Flask Method for Solubility Determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weak acid like **4-Nitrophenylacetic acid**, it can be determined by titration with a strong base.

Methodology:

- **Solution Preparation:** A solution of **4-Nitrophenylacetic acid** of known concentration is prepared in a beaker.
- **Titration Setup:** A calibrated pH meter is placed in the solution. A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).
- **Titration:** The strong base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.^[5] Smaller increments should be used near the equivalence point where the pH changes rapidly.
- **Data Plotting:** A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of base added (x-axis).
- **pKa Determination:** The equivalence point is identified from the steepest part of the curve. The volume of base at the half-equivalence point (half the volume of base required to reach the equivalence point) is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.^{[5][8]}



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